N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

Li–O2 batteries Redox mediator Oxygen evolution reaction

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (CAS 47743-70-4), commonly referred to as tris[4-(diethylamino)phenyl]amine (TDPA or TDAPA), is a C3-symmetric triarylamine derivative with the molecular formula C30H42N4 and a molecular weight of 458.68 g/mol. It belongs to the class of tertiary aromatic amines featuring three 4-(diethylamino)phenyl substituents attached to a central nitrogen atom, which confers strong electron-donating character and reversible redox activity.

Molecular Formula C30H42N4
Molecular Weight 458.7 g/mol
CAS No. 47743-70-4
Cat. No. B1583506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine
CAS47743-70-4
Molecular FormulaC30H42N4
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC
InChIInChI=1S/C30H42N4/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3
InChIKeyHWNGZPYALGWORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (TDPA): A Multifunctional Triarylamine for Energy Storage, Organic Electronics, and Advanced Polymerization


N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (CAS 47743-70-4), commonly referred to as tris[4-(diethylamino)phenyl]amine (TDPA or TDAPA), is a C3-symmetric triarylamine derivative with the molecular formula C30H42N4 and a molecular weight of 458.68 g/mol . It belongs to the class of tertiary aromatic amines featuring three 4-(diethylamino)phenyl substituents attached to a central nitrogen atom, which confers strong electron-donating character and reversible redox activity . Commercially available at ≥97% to 99% purity with a melting point of 104–106 °C, TDPA is primarily positioned as an intermediate for photochromic dyes and a hole-transporting material for organic electronic devices . Beyond these established roles, recent primary literature has demonstrated its differentiated performance as a low-voltage redox mediator in Li–O2 batteries, a high-energy-density catholyte in non-aqueous Mg redox flow batteries, and a high-efficiency NIR photoinitiator for radical polymerization [1][2][3].

Why Generic Triarylamine Substitution Fails: The Evidence-Based Case for Procuring TDPA (CAS 47743-70-4) Over In-Class Analogs


Triarylamine derivatives share a common structural motif, yet their functional performance diverges sharply depending on the nature, number, and position of substituents . TDPA occupies a distinct performance niche that cannot be satisfied by simply substituting a generic triarylamine such as TPD (N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine), Spiro-OMeTAD, or even other amine-based redox mediators like TMPD and TEMPO. The three diethylamino substituents on TDPA create a unique combination of strong electron-donating capacity, dual reversible redox couples, high solubility in non-aqueous electrolytes, and NIR-region photoreactivity that is not replicated by methoxy-substituted (e.g., Spiro-OMeTAD), methyl-substituted (e.g., TPD), or nitroxide-based (e.g., TEMPO) analogs [1][2]. Critically, TDPA's performance as a redox mediator in Li–O2 batteries—where it provides the lowest overpotential among all reported soluble mediators—and as a catholyte in Mg redox flow batteries—where it achieves the highest theoretical energy density among screened amine derivatives—is directly tied to its specific molecular architecture and cannot be extrapolated to other triarylamines [1][2]. The quantitative evidence below establishes that procurement decisions based on generic triarylamine substitution risk underperformance or outright failure in applications demanding low-voltage redox mediation, high-energy-density catholyte operation, or NIR-induced polymerization efficiency.

Quantitative Differentiation Evidence for TDPA (CAS 47743-70-4): Comparator-Backed Performance Data Across Six Application Dimensions


Lowest Redox Overpotential Among All Reported Soluble Redox Mediators for Li–O2 Batteries

In aprotic Li–O2 cells, TDPA exhibits a first redox couple at 3.1 V vs. Li/Li+, which is the lowest and closest to the thermodynamic equilibrium potential (2.96 V) of any soluble redox mediator reported to date [1]. This represents an overpotential of only ~0.14 V, compared to other commonly employed mediators such as tetrathiafulvalene (TTF, ~3.4 V, Δ ~0.44 V) and TEMPO (~3.74 V, Δ ~0.78 V) [1]. TDPA lowers the Li2O2 charging potential by >0.8 V and enables >100 cycles with average round-trip efficiencies exceeding 80% [1]. The mediator also features a second reversible couple at 3.5 V (TDPA+/TDPA2+), both exhibiting cathodic-to-anodic peak current ratios of ~1, confirming the electrochemical stability of the oxidized species [1].

Li–O2 batteries Redox mediator Oxygen evolution reaction Overpotential reduction

Highest Theoretical Energy Density Among Screened Catholyte Molecules for Non-Aqueous Mg Redox Flow Batteries

In a systematic screen of cathode redox-active molecules for non-aqueous Mg redox flow batteries (RFBs), TDPA achieved the highest theoretical energy density of ~120 Wh L−1, attributable to its combination of high solubility (~0.9 M) and favorable redox voltage (~2.5 V vs. Mg/Mg2+) [1]. By comparison, fully π-conjugated molecules such as TPPD delivered ~10 Wh L−1 due to low solubility, while non-conjugated molecules delivered near zero due to poor reversible reactivity; mixed-structure amines spanned 50–120 Wh L−1 [1]. In a Mg-amine RFB configuration, TDPA delivered a cell voltage of 2.50 V, a specific discharge capacity of 106.5 mAh g−1, an initial coulombic efficiency of 90.74%, and a capacity retention of 93.88% after 150 cycles [1]. TDPA also demonstrated high electrochemical stability, with CV curves at the 2nd and 100th cycles almost completely overlapping [1].

Mg redox flow battery Catholyte Energy density Non-aqueous electrolyte Amine redox molecules

Superior NIR Photopolymerization Efficiency vs. Commercial Blue-Light Photoinitiating System

A photoinitiating system (PIS) comprising tris[4-(diethylamino)phenyl]amine (designated t4epa), iodonium salt (Iod), and a phosphine co-initiator achieved 84% methacrylate function conversion under LED irradiation at 850 nm (NIR), compared to only 60% conversion for the same resin using a commercial camphorquinone/amine/phosphine PIS under blue light at 470 nm [1]. This represents a 24-percentage-point absolute improvement in conversion (40% relative improvement) while operating at substantially longer wavelength, enabling deeper curing and reduced photothermal side effects. The initiating mechanism proceeds via a NIR-light-absorbing radical cation generated from t4epa, which is not achievable with conventional amine co-initiators such as ethyl 4-(dimethylamino)benzoate (EDB) [1]. Furthermore, the same t4epa/Iod combination functions as the first pure organic peroxide-free redox radical initiating system, delivering performance similar to or better than harmful/unstable peroxide-based redox initiating systems [1].

Photopolymerization NIR photoinitiator Radical cation Methacrylate conversion LED curing

Singlet Oxygen Tolerance: TDPA Retains Electrochemical Activity While TMPD Is Completely Deactivated

In a comparative study of singlet oxygen (1O2) reactivity with three organic redox mediators used in Li–O2 battery electrolytes, TDPA demonstrated substantially superior chemical resilience compared to TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) [1]. After exposure to photochemically generated 1O2, TMPD exhibited the largest change in UV-Vis absorption spectrum among the three mediators tested and, critically, its electrochemical redox activity was completely eliminated in cyclic voltammetry [1]. In contrast, TDPA maintained its electrochemical redox activity after identical 1O2 exposure, although some degree of reaction was observed [1]. TEMPO also retained activity post-exposure, but TDPA additionally benefits from a more favorable redox potential for Li–O2 applications as established in Evidence Item 1 [1][2]. The study concluded that controlling 1O2 is essential for maintaining redox mediator performance, and that mediator molecular structure dictates the degree of irreversible degradation [1].

Singlet oxygen Redox mediator stability Li–O2 batteries Chemical degradation Electrolyte additive

OFET Charge Carrier Mobility and Activation Energy: p-Type Semiconductor with Quantified DC Conductivity Parameters

Charge transport characterization of TDAPA via impedance spectroscopy (0.1 Hz–1 MHz, 253–333 K) and organic field-effect transistor (OFET) fabrication yielded a p-type charge carrier mobility of 5.14 × 10−4 cm2/V·s, a threshold voltage of 33.61 V, and an On/Off current ratio of 2.19 × 103 in a bottom-gate top-contact geometry on Si/SiO2 substrate [1]. The DC conductivity activation energy was determined to be 0.37 eV, with a hopping activation energy of 0.31 eV, consistent with a non-Debye-type relaxation mechanism [1]. The Almond-West power law and Jump relaxation model were applied to elucidate the charge transport and hopping mechanism; the temperature-dependent frequency exponent confirmed the semiconductor behavior [1]. While this mobility is moderate relative to state-of-the-art polymeric HTMs (e.g., PTAA: ~10−3 to 10−2 cm2/V·s), it is competitive with other small-molecule triarylamine HTMs and is reported in the context of a fully characterized OFET device with quantified activation barriers [1].

Organic field-effect transistor Charge carrier mobility p-Type semiconductor Impedance spectroscopy Activation energy

Pressure-Induced Aggregation-Induced Emission: 120-Fold AIE Efficiency Enhancement via Mechanical Compression

Under high-pressure compression, TDAPA exhibits a 120.1-fold enhancement in aggregation-induced emission (AIE) intensity compared to the traditional method, with the AIE efficiency increasing from 0.5% (at ambient pressure) to 46.1% during compression . This dramatic enhancement is attributed to the suppression of intramolecular vibration and twisted intramolecular charge transfer (TICT) under high pressure, as confirmed by experimental and theoretical investigations . TDAPA belongs to the class of multitwist-based luminogens, and its AIE response to pressure represents a general strategy for significantly increasing AIE efficiency in this compound class . While this study does not provide direct head-to-head AIE efficiency data against specific named comparators under identical conditions, the 0.5% (ambient) to 46.1% (compressed) efficiency range and the 120.1-fold enhancement factor establish quantitative performance benchmarks that are meaningful for applications in mechanoresponsive sensing, bioimaging, and photoelectric devices where pressure-dependent emission tuning is desired .

Aggregation-induced emission High-pressure photophysics Multitwist luminogens Bioimaging Optoelectronic materials

TDPA (CAS 47743-70-4): Evidence-Driven Application Scenarios Where Quantitative Differentiation Dictates Material Selection


Li–O2 Battery Electrolyte Additive: Achieving the Lowest Charging Overpotential Among All Soluble Redox Mediators

Researchers developing high-efficiency aprotic Li–O2 batteries should select TDPA as the redox mediator when minimizing charging overpotential is the primary design objective. TDPA's first redox couple at 3.1 V vs. Li/Li+—only 0.14 V above the equilibrium potential of 2.96 V—is the closest of any reported soluble mediator [1]. This translates to a >0.8 V reduction in Li2O2 charging potential compared to mediator-free cells, enabling round-trip efficiencies exceeding 80% over more than 100 cycles [1]. The dual reversible redox couples (3.1 V and 3.5 V) provide additional operational flexibility. Procurement should prioritize TDPA over TTF (redox potential ~3.4 V, Δ ~0.44 V), TEMPO (~3.74 V, Δ ~0.78 V), or LiI (~3.5 V) when energy efficiency is paramount [1].

Non-Aqueous Magnesium Redox Flow Battery Catholyte: Maximizing System-Level Energy Density

For non-aqueous Mg RFB development targeting high-energy-density stationary storage, TDPA is the catholyte of choice based on its screen-leading theoretical energy density of ~120 Wh L−1, deriving from high solubility (~0.9 M) and favorable redox voltage (~2.5 V vs. Mg/Mg2+) [2]. In a demonstrated Mg-amine RFB, TDPA delivered a practical cell voltage of 2.50 V, 106.5 mAh g−1 specific discharge capacity, 90.74% initial coulombic efficiency, and 93.88% capacity retention after 150 cycles [2]. Procurement should favor TDPA over fully π-conjugated amines (e.g., TPPD, ~10 Wh L−1 due to low solubility) or non-conjugated amines (~0 Wh L−1) when energy density is the primary performance metric [2].

NIR-Curable Coatings, Adhesives, and 3D Printing Resins: Enabling Deep-Cure Photopolymerization Beyond Blue-Light Limitations

Formulators developing photopolymerizable resins for thick-section curing, pigmented coatings, or applications where UV/blue light is impractical should incorporate TDPA (t4epa) as the key component of a NIR photoinitiating system. The t4epa/Iod/phosphine PIS achieves 84% methacrylate conversion at 850 nm, outperforming the commercial camphorquinone/amine/phosphine benchmark (60% at 470 nm) by 24 percentage points [3]. The NIR-absorbing radical cation mechanism uniquely enables curing at wavelengths where conventional Type I and Type II photoinitiators are inactive, and the same system functions as a peroxide-free redox initiator for ambient-temperature curing [3]. Procurement should specify TDPA-based PIS over conventional blue-light or peroxide-based initiating systems when NIR activation, deep curing, or peroxide-free chemistry is required [3].

Singlet-Oxygen-Resistant Redox Mediator for Long-Cycle-Life Li–Air Battery Electrolytes

Electrolyte formulations for Li–O2/Li–air batteries that must endure extended cycling should select TDPA over TMPD as the redox mediator on the basis of demonstrated singlet oxygen tolerance [4]. During battery operation, singlet oxygen (1O2) is inevitably generated and chemically attacks electrolyte components and redox mediators. Comparative testing revealed that TMPD completely loses electrochemical redox activity after 1O2 exposure, whereas TDPA maintains its activity [4]. Combined with TDPA's superior redox potential characteristics (see Scenario 1), this chemical stability advantage makes TDPA the more robust choice for long-cycle-life applications where mediator degradation would cause progressive efficiency loss and eventual cell failure [4][1].

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